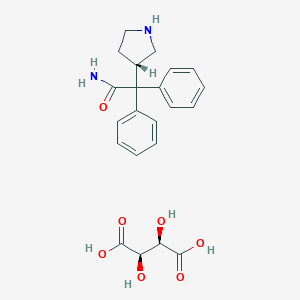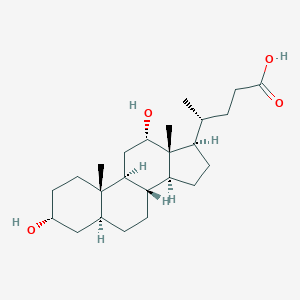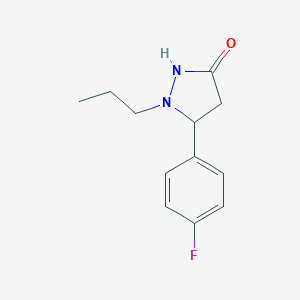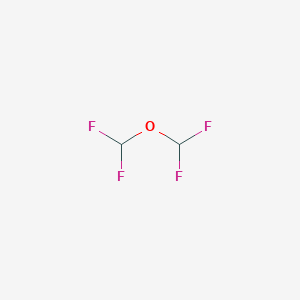
1,1,3,3-TETRAFLUORODIMETHYL ETHER
描述
1,1,3,3-TETRAFLUORODIMETHYL ETHER) is a chemical compound with the molecular formula C2H2F4O. This compound is characterized by the presence of two difluoromethyl groups attached to an oxygen atom. It is a member of the difluoromethyl ethers, which are known for their unique chemical properties and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions: 1,1,3,3-TETRAFLUORODIMETHYL ETHER) can be synthesized through various methods, including the reaction of difluoromethyl ethers with appropriate reagents. One common method involves the reaction of dichloromethane with hydrogen fluoride in the presence of a catalyst such as antimony pentachloride (SbCl5) under controlled conditions . This reaction typically occurs in the liquid phase and requires careful handling due to the hazardous nature of hydrogen fluoride.
Industrial Production Methods: Industrial production of methane, oxybis(difluoro-) often involves large-scale batch processes. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of advanced catalysts and reaction monitoring techniques helps in achieving efficient production.
化学反应分析
Types of Reactions: 1,1,3,3-TETRAFLUORODIMETHYL ETHER) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: Substitution reactions involve the replacement of one or more fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various organometallic compounds are employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethane derivatives.
科学研究应用
1,1,3,3-TETRAFLUORODIMETHYL ETHER) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of difluoromethylated compounds.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions due to its unique chemical properties.
Medicine: Research into potential pharmaceutical applications includes the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism by which methane, oxybis(difluoro-) exerts its effects involves the interaction of its difluoromethyl groups with various molecular targets. These interactions can influence the reactivity and stability of the compound, making it useful in a variety of chemical processes. The pathways involved often include radical intermediates and transition states that facilitate the desired transformations .
相似化合物的比较
1,1,3,3-TETRAFLUORODIMETHYL ETHER) can be compared with other difluoromethyl ethers and related compounds:
Difluoromethane (CH2F2): A simpler compound with similar reactivity but fewer functional groups.
Difluoro- and trifluoro diazoalkanes: These compounds exhibit complementary reactivity in cycloaddition reactions and other transformations.
Bis(2-methoxyethyl)aminosulfur trifluoride: A deoxofluorinating agent with different applications in organic synthesis.
The uniqueness of methane, oxybis(difluoro-) lies in its ability to participate in a wide range of chemical reactions and its versatility in scientific research and industrial applications.
属性
IUPAC Name |
difluoromethoxy(difluoro)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2F4O/c3-1(4)7-2(5)6/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCGMLSHRBHNCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(OC(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2073271 | |
| Record name | bis(Difluoromethyl) ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2073271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1691-17-4 | |
| Record name | 1,1′-Oxybis[1,1-difluoromethane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1691-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methane, oxybis(difluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001691174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | bis(Difluoromethyl) ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2073271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does 1,1,3,3-Tetrafluorodimethyl ether interact with water in the gas phase, and what are the downstream effects?
A1: [] When this compound is ionized in the gas phase, it can undergo a series of bimolecular reactions with water molecules. The primary reaction involves the nucleophilic attack of water on the ionized form of this compound (specifically, the CF2H-O=CHF+ ion). This attack results in the loss of formyl fluoride (HFCO) and the formation of protonated difluoromethanol (CF2H-OH2+). Subsequent reactions with additional water molecules lead to the step-wise elimination of hydrogen fluoride (HF) and another formyl fluoride molecule, ultimately yielding the proton-bound dimer of water, H5O2+.
Q2: What is the role of infrared multiphoton dissociation (IRMPD) spectroscopy in this research?
A2: [] IRMPD spectroscopy was instrumental in identifying the most probable isomeric forms of the intermediate ions generated during the reaction sequence. By analyzing the fragmentation patterns induced by infrared irradiation, researchers could correlate experimental spectra with theoretical calculations and determine the structural characteristics of ions with m/z 99 (CF2H-O=CHF+) and m/z 69 (CF2H-OH2+). This spectroscopic technique provided crucial insights into the mechanistic pathway of the reaction between this compound and water.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4-Dichloropyrido[2,3-d]pyrimidine](/img/structure/B159073.png)
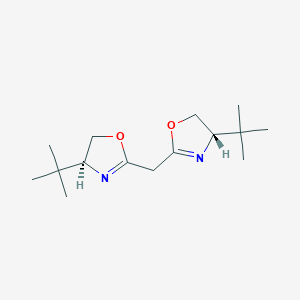

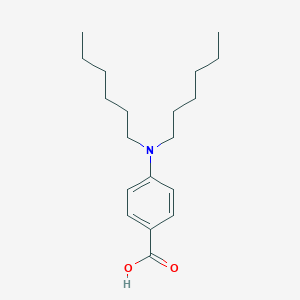


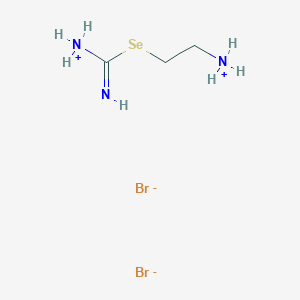
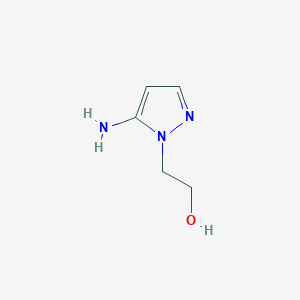
![Bicyclo[3.2.2]non-3-EN-2-one](/img/structure/B159085.png)

